1-(3-Bromobenzoyl)azetidin-3-amine
Description
1-(3-Bromobenzoyl)azetidin-3-amine is a small-molecule compound featuring an azetidine core (a four-membered nitrogen-containing ring) substituted at position 1 with a 3-bromobenzoyl group and at position 3 with an amine functional group. The 3-bromobenzoyl moiety is hypothesized to enhance bioactivity by improving molecular interactions with biological targets, as seen in related β-methylgalactopyranoside (β-MGP) derivatives . The azetidine ring’s rigidity may also contribute to binding affinity and metabolic stability compared to larger heterocycles.
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(3-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-2-7(4-8)10(14)13-5-9(12)6-13/h1-4,9H,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQGNZRFDPZYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzoyl)azetidin-3-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromobenzoyl chloride from 3-bromobenzoic acid using thionyl chloride.
Azetidine Formation: The azetidine ring is formed by reacting 3-bromobenzoyl chloride with azetidine-3-amine under basic conditions, such as using triethylamine as a base.
Purification: The final product is purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom in the bromobenzoyl group is highly reactive, enabling nucleophilic displacement by amines, thiols, or other nucleophiles.
2.1 Amine Displacement
A "mix-and-heat" approach with amines (e.g., primary/secondary amines) replaces the bromine atom, forming substituted azetidine-3-amines. This method is efficient for late-stage functionalization of pharmacologically active compounds .
2.2 Substitution Conditions
Cycloaddition Reactions
3.1 [3 + 1] Cycloadditions
Azetidine derivatives undergo [3 + 1] cycloadditions with enoldiazoacetates to form chiral azetines. For example, enoldiazoacetates react with azetidines to yield azetines with high enantioselectivity (up to 99% ee) under optimized conditions .
3.2 Reaction Optimization
| Substituent on Reactant | Yield | Enantiomeric Excess (ee) |
|---|---|---|
| Methyl (R₁) | 82% | 75% |
| Ethyl (R₁) | 92% | 90% |
| p-Methoxybenzyl (R₂) | 95% | 99% |
Ring-Opening Reactions
Azetidine rings undergo cleavage under specific conditions, often involving nucleophilic attack.
4.1 Amine-Mediated Ring Opening
Reactions with amines (e.g., benzylamine) in solvents like dichloromethane or THF/water yield monoamidation products. The regioselectivity is influenced by solvent polarity, with polar aprotic solvents favoring primary amine attack .
4.2 Side Product Formation
In less nucleophilic solvents (e.g., isopropanol), thermodynamically stable alkoxyazetidines may form as side products. For example, imine intermediates in ethanol or methanol reflux yield mixtures of azetidines and aziridines .
Spectral and Analytical Characterization
5.1 NMR and IR Data
-
IR : Ester carbonyl (C=O) stretches at ~1731 cm⁻¹, Boc carbonyl at ~1694 cm⁻¹ .
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¹H-NMR : Broadened methylene protons (δ 3.69–4.06 ppm) from conformational dynamics of azetidine rings .
5.2 HMBC Analysis
¹H-¹⁵N HMBC spectra identify nitrogen chemical shifts (e.g., δ −315 ppm for Boc-azetidine nitrogen) .
Scientific Research Applications
Pharmacological Properties
Research indicates that azetidine derivatives may exhibit various pharmacological properties. Initial studies suggest that 1-(3-Bromobenzoyl)azetidin-3-amine could act as a precursor for synthesizing novel therapeutic agents. Its structural features may contribute to:
- Antimicrobial Activity : Compounds containing azetidine rings have shown potential antimicrobial effects.
- Anticancer Activity : Some studies suggest that azetidine derivatives can inhibit cancer cell proliferation.
Further investigation into the binding affinity of this compound with specific biological targets is ongoing, utilizing techniques such as surface plasmon resonance (SPR) and enzyme inhibition assays .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Aza-Michael Additions : This reaction can be used to introduce functional groups into the azetidine framework.
- Ring Opening Reactions : The azetidine ring can be opened selectively under certain conditions, leading to the formation of new compounds with diverse functionalities .
Interaction Studies
Recent studies have focused on the interaction dynamics of this compound with biological receptors and enzymes. For instance, research has demonstrated its ability to bind to certain enzyme active sites, potentially inhibiting their function. These findings are crucial for understanding its mechanism of action and therapeutic potential .
Comparative Studies
A comparative analysis with structurally similar compounds reveals differences in biological activity and reactivity:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(4-Chlorobenzoyl)azetidin-3-amine | Chlorine instead of bromine | Different electronic effects due to chlorine |
| 1-(4-Fluorobenzoyl)azetidin-3-amine | Fluorine substitution | Enhanced metabolic stability due to fluorine |
| 1-(4-Methylbenzoyl)azetidin-3-amine | Methyl group instead of halogen | Alters hydrophobicity and steric interactions |
These comparisons highlight how variations in substituents affect the compound's pharmacological profile and synthetic utility .
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzoyl)azetidin-3-amine involves its interaction with molecular targets through its azetidine ring and bromobenzoyl group. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The bromobenzoyl group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3-Bromobenzoyl)azetidin-3-amine with structurally related azetidin-3-amine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Substituent Position and Bioactivity
- 3-Bromo vs. 4-Bromobenzoyl Derivatives: Derivatives synthesized with 3-bromobenzoyl chloride (e.g., β-MGP derivatives in ) demonstrated superior antimicrobial activity compared to 4-bromo analogs. For example, derivative 3 (3-bromo-substituted) showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, while 4-bromo derivatives were less potent .
Aromatic Substituent Variations
- 1-Benzyhydrylazetidin-3-amine ():
Substitution with a benzhydryl group (diphenylmethyl) increases hydrophobicity (molecular weight: 238.33 g/mol), which may improve membrane permeability but also raises toxicity concerns. Safety data for this compound highlight the need for rigorous handling precautions due to uncharacterized toxicity . - 1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine ():
The electron-withdrawing trifluoromethyl group (molecular weight: 216.21 g/mol) likely enhances metabolic stability and resistance to oxidative degradation. Such substituents are common in CNS-targeting drugs due to improved blood-brain barrier penetration .
Functional Group Diversity
- Sulfonamides are known for their enzyme-inhibiting properties, suggesting possible applications in targeting bacterial dihydropteroate synthase .
- 1-(Propan-2-yl)azetidin-3-amine dihydrochloride (): The isopropyl group simplifies the structure (molecular weight: 187.11 g/mol) and enhances solubility in hydrochloride form. Such analogs are often used as intermediates in drug synthesis .
Biological Activity
1-(3-Bromobenzoyl)azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 224.1 g/mol. The compound consists of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a bromobenzoyl group that enhances its electrophilic character, making it suitable for various biological interactions.
Biological Activity
The biological activity of this compound is an emerging area of research. Initial studies indicate that compounds with azetidine structures may exhibit a range of pharmacological properties, including:
- Antineoplastic Activity : Research suggests that azetidine derivatives can interact with microtubules, potentially leading to anti-cancer effects .
- Neuroprotective Effects : Some studies have indicated that related compounds can decrease apoptosis in neuronal cells, thus enhancing neuronal viability under stress conditions .
- Enzyme Inhibition : Interaction studies have shown that this compound may bind to various enzymes or receptors, which could be relevant for drug development targeting specific biological pathways.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the azetidine ring followed by the introduction of the bromobenzoyl group. Various synthetic routes have been explored to optimize yield and purity:
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | DBU in acetonitrile at 65 °C | 64% |
| 2 | Bromination | Electrophilic substitution | Variable |
These methods highlight the importance of reaction conditions in achieving high yields and desired purity levels .
Case Studies and Research Findings
Several studies have investigated the biological activity of azetidine derivatives similar to this compound:
- Microtubule Interaction : A study focused on azetidine-based compounds demonstrated their ability to stabilize microtubules, suggesting potential applications in treating cancer by disrupting cell division processes .
- Neuroprotective Mechanisms : Research on structurally related compounds showed that they could protect neurons from ischemic injury by reducing apoptotic cell death, indicating possible neuroprotective properties for this compound as well .
- Diverse Biological Profiling : A collection of azetidine derivatives was profiled for solubility and protein binding characteristics, revealing that many derivatives had favorable pharmacokinetic properties, which could be advantageous for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
